
(S)-2-((S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)-3-phenylpropanamido)-3-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)-3-phenylpropanamido)-3-phenylpropanoic acid is a complex organic compound characterized by its intricate structure, which includes a hydroxypyrrolidine ring, carboxamido groups, and phenylpropanoic acid moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)-3-phenylpropanamido)-3-phenylpropanoic acid typically involves multiple steps, including the formation of the hydroxypyrrolidine ring, the introduction of carboxamido groups, and the attachment of phenylpropanoic acid moieties. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Hydroxypyrrolidine Ring: This step often involves the cyclization of suitable precursors under controlled conditions.
Introduction of Carboxamido Groups: This can be achieved through amide bond formation reactions, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of Phenylpropanoic Acid Moieties: This step may involve esterification or amidation reactions, depending on the specific synthetic pathway chosen.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(S)-2-((S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)-3-phenylpropanamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the hydroxypyrrolidine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxamido groups can be reduced to amines under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens or nitro groups for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxamido groups can produce primary or secondary amines.
科学的研究の応用
(S)-2-((S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)-3-phenylpropanamido)-3-phenylpropanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (S)-2-((S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)-3-phenylpropanamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function.
類似化合物との比較
Similar Compounds
Similar compounds include other hydroxypyrrolidine derivatives and phenylpropanoic acid analogs. These compounds share structural similarities but may differ in their specific functional groups or stereochemistry.
Uniqueness
What sets (S)-2-((S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)-3-phenylpropanamido)-3-phenylpropanoic acid apart is its unique combination of functional groups and stereochemistry, which confer distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C23H27N3O5 |
|---|---|
分子量 |
425.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H27N3O5/c27-17-13-18(24-14-17)21(28)25-19(11-15-7-3-1-4-8-15)22(29)26-20(23(30)31)12-16-9-5-2-6-10-16/h1-10,17-20,24,27H,11-14H2,(H,25,28)(H,26,29)(H,30,31)/t17-,18+,19+,20+/m1/s1 |
InChIキー |
VDSPCHXJDJOMQJ-FYQPLNBISA-N |
異性体SMILES |
C1[C@H](CN[C@@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)O |
正規SMILES |
C1C(CNC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



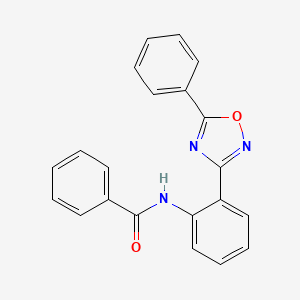
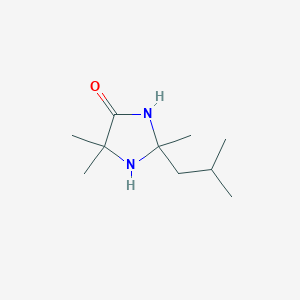
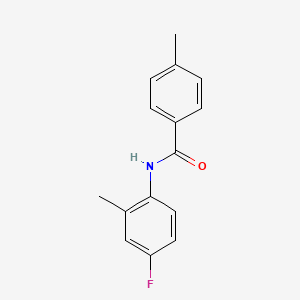
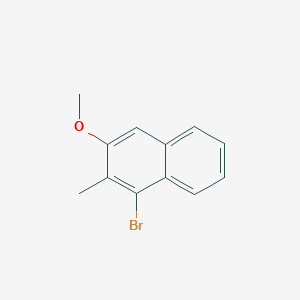
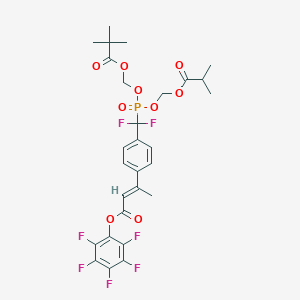
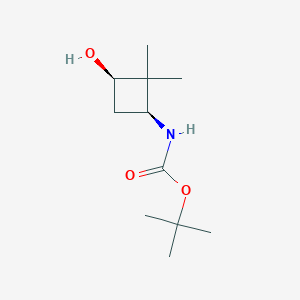
![tert-Butyl (8aS)-6-oxo-7-(prop-2-yn-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B15219391.png)
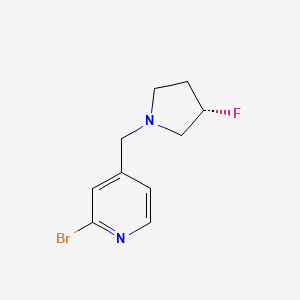
![(1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane](/img/structure/B15219409.png)
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid](/img/structure/B15219414.png)


![4-[2-(Pyrazin-2-yl)-1,3-oxazol-5-yl]aniline](/img/structure/B15219427.png)
